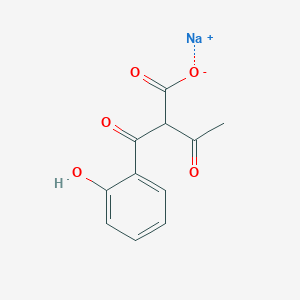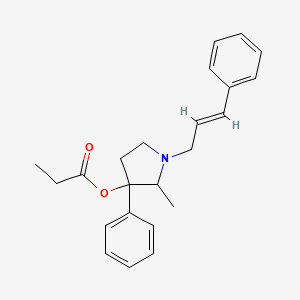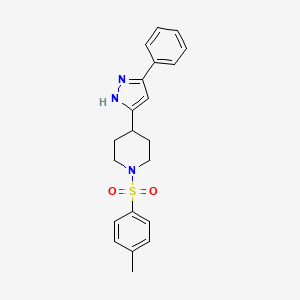
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine typically involves multi-step organic reactions. One common method involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, followed by sulfonylation and piperidine ring formation . The reaction conditions often require the use of catalysts such as sodium acetate or 1,3-disulfonic acid imidazolium tetrachloroaluminate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields sulfides .
Applications De Recherche Scientifique
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Sulfonyl-substituted piperidines: These compounds have similar structural features and are used in similar applications.
Uniqueness
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H23N3O2S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-4-(3-phenyl-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-19(10-8-16)27(25,26)24-13-11-18(12-14-24)21-15-20(22-23-21)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,22,23) |
Clé InChI |
CRRLQDLHJZGFRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


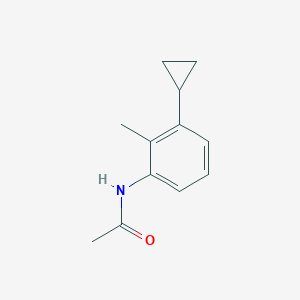
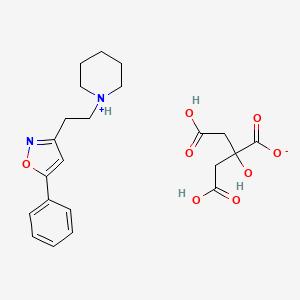
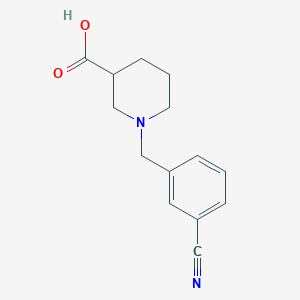


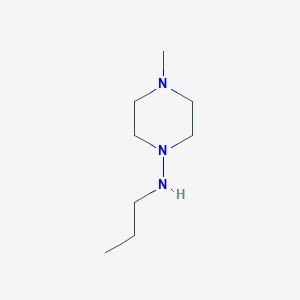

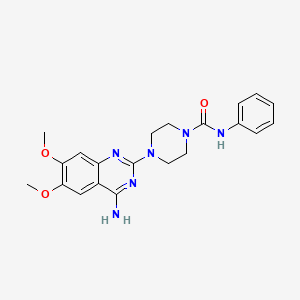
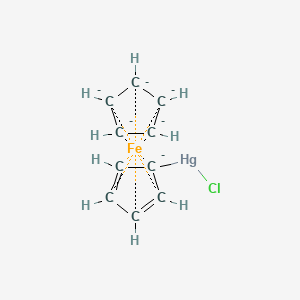
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
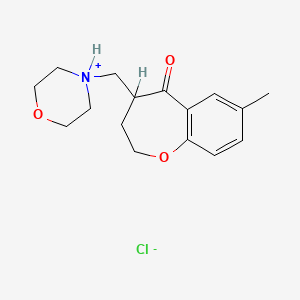
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
